4-Amino-2-hydroxy-6-methylpyrimidine chemical properties
4-Amino-2-hydroxy-6-methylpyrimidine chemical properties
Title: An In-Depth Technical Guide to 4-Amino-2-hydroxy-6-methylpyrimidine (6-Methylcytosine): Structural Dynamics, Synthesis, and Epigenetic Applications
Executive Summary
4-Amino-2-hydroxy-6-methylpyrimidine, universally recognized in molecular biology and medicinal chemistry as 6-methylcytosine , is a critical pyrimidine derivative[1]. Unlike its widely studied positional isomer 5-methylcytosine (a canonical epigenetic marker), the substitution of a methyl group at the C6 position introduces profound steric and electronic effects. These effects force the nucleoside into a syn-conformation even in aqueous environments[2], fundamentally altering DNA flexibility and protein-DNA binding kinetics[3]. This whitepaper explores the physicochemical properties, synthesis protocols, and emerging applications of 6-methylcytosine in drug development, particularly as a scaffold for novel biocides[4].
Physicochemical Properties and Tautomerism
In both solution and solid states, 4-amino-2-hydroxy-6-methylpyrimidine exhibits keto-enol tautomerism, existing predominantly as 4-amino-6-methylpyrimidin-2(1H)-one[1]. The equilibrium heavily favors the keto form due to the thermodynamic stability provided by the amide resonance within the pyrimidine ring.
Table 1: Key Physicochemical Properties of 4-Amino-2-hydroxy-6-methylpyrimidine
| Property | Value / Description |
| IUPAC Name | 4-Amino-6-methylpyrimidin-2(1H)-one |
| CAS Registry Number | 6220-50-4[1] |
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.13 g/mol |
| Tautomeric Forms | Keto (dominant) ⇌ Enol |
| Conformational Preference | syn-conformation (as a nucleoside)[2] |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Chemical Synthesis and Derivatization
The synthesis of 6-methylcytosine derivatives, particularly N4-alkyl-6-methylcytidines, is of high interest for developing antimicrobial agents[4]. The presence of the C6-methyl group sterically hinders the adjacent N1 position and reduces the reactivity of the C4-carbonyl/amine group, necessitating highly optimized catalytic conditions[2].
Protocol: Synthesis of N4-Dodecyl-6-methylcytidine
This protocol details the N-glycosylation of N4-alkyl-6-methylcytosine, designed as a self-validating workflow where the consumption of the sugar donor serves as an internal checkpoint[2].
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Amination of Precursor: Reflux 6-methyluracil (or its thio-derivative) with 1-dodecylamine in ethylene glycol in the presence of 7-methylquinoline for 1 hour. Isolate N4-dodecyl-6-methylcytosine via water precipitation and wash the precipitate with ethyl acetate[2].
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Silylation: Treat the isolated N4-dodecyl-6-methylcytosine with hexamethyldisilazane (HMDS) to generate a silylated intermediate, ensuring complete solubility in organic solvents.
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N-Glycosylation (Vorbruggen Method): Condense the silylated base with 1′,2′,3′,5′-tetra-O-acetylribose in anhydrous acetonitrile[2].
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Catalysis & Causality: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst. Maintain the reaction at 37°C for 48-72 hours. Causality: While higher temperatures (e.g., 82°C) accelerate the reaction to completion in 3.5 hours, 37°C is chosen to maximize the overall yield (65–80%) by minimizing the thermal degradation of the sterically hindered syn-nucleoside[2].
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Deprotection: Deblock the acetyl groups using 25% aqueous ammonia in ethanol for 24 hours at 20°C[2].
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Validation: Confirm product purity via ^1H-NMR (monitoring the disappearance of acetyl methyl protons) and high-resolution mass spectrometry.
Caption: Workflow for the synthesis of N4-alkyl-6-methylcytidine biocides.
Applications in Drug Development and Epigenetics
Antimicrobial Biocides: Rising antimicrobial resistance necessitates novel molecular scaffolds. N4-alkyl derivatives of 6-methylcytidine exhibit potent bactericidal activity. Specifically, N4-dodecyl-6-methylcytidine demonstrates a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against Gram-positive bacteria and 32 μg/mL against resistant strains of Mycobacterium smegmatis[2]. The extended alkyl chain facilitates membrane insertion, while the unique syn-conformation of the 6-methyl pyrimidine ring disrupts standard enzymatic degradation pathways, rendering it "invisible" to standard nucleoside phosphorylases[2].
Epigenetic Modulation and DNA Binding: In genomic DNA, the methylation of cytosine is a critical postreplicative event[5]. While 5-methylcytosine is the standard epigenetic mark, the introduction of 6-methylcytosine modifications profoundly alters the physical properties of the DNA double helix. Comprehensive molecular dynamics analyses reveal that C6-methylation destabilizes the local hydrogen bond network[3]. When interacting with transcription factors such as the R2R3-MYB domain, the altered flexibility of 6-methylcytosine-containing DNA forces positively charged amino acids away from the binding interface, weakening electrostatic and van der Waals interactions[3]. This altered binding kinetics provides a mechanism for targeted gene silencing and is a focal point for epigenetic drug discovery.
Caption: Impact of 6-methylcytosine on DNA flexibility and R2R3 transcription factor binding.
Analytical Characterization Standards
To ensure trustworthiness in the synthesis and application of 4-amino-2-hydroxy-6-methylpyrimidine derivatives, rigorous analytical standards must be maintained:
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UV-Vis Spectroscopy: The pyrimidine core exhibits a characteristic λ_max at 276 nm in aqueous solutions[2].
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NMR Spectroscopy: In ^1H-NMR (DMSO-d6), the C5-proton appears as a distinct singlet around 5.38 ppm, while the C6-methyl group resonates at approximately 2.0-2.2 ppm[2]. The absence of a C6-proton confirms the substitution pattern.
References
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ChemSrc. "6-氨基-4-甲基-2(1H)-嘧啶酮结构式 - cas号查询 (6220-50-4)". ChemSrc.[Link]
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Alexandrova L.A., et al. "New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting". International Journal of Molecular Sciences, 2024.[Link]
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Wang Q., et al. "Comprehensive analysis unveils altered binding kinetics of 5-/6-methylCytosine/adenine modifications in R2R3-DNA system". Physical Chemistry Chemical Physics (RSC Publishing), 2023.[Link]
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Lo C., et al. "S-Adenosylmethionine as a Biomarker for the Early Detection of Lung Cancer". National Center for Biotechnology Information (PMC), 2010.[Link]
Sources
- 1. 6220-50-4_6-氨基-4-甲基-2(1H)-嘧啶酮CAS号:6220-50-4_6-氨基-4-甲基-2(1H)-嘧啶酮【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis unveils altered binding kinetics of 5-/6-methylCytosine/adenine modifications in R2R3-DNA system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Adenosylmethionine as a Biomarker for the Early Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
